molecular formula C22H16O B12789634 Benzo(a)pyrene-6-methanol, 10-methyl- CAS No. 87237-62-5

Benzo(a)pyrene-6-methanol, 10-methyl-

Cat. No.: B12789634
CAS No.: 87237-62-5
M. Wt: 296.4 g/mol
InChI Key: ISIIOOUKEWHYLJ-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-6-methanol, 10-methyl- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of a methanol group at the 6th position and a methyl group at the 10th position of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-6-methanol, 10-methyl- typically involves the functionalization of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride, followed by further functionalization to introduce the methanol and methyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of benzo(a)pyrene-6-methanol, 10-methyl- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-6-methanol, 10-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene-6-methanol, 10-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. The presence of the methanol and methyl groups can alter its interactions with biological molecules and its overall toxicity.

Properties

CAS No.

87237-62-5

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

(10-methylbenzo[a]pyren-6-yl)methanol

InChI

InChI=1S/C22H16O/c1-13-4-2-7-16-19(12-23)17-10-8-14-5-3-6-15-9-11-18(20(13)16)22(17)21(14)15/h2-11,23H,12H2,1H3

InChI Key

ISIIOOUKEWHYLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C4C(=C(C2=CC=C1)CO)C=CC5=C4C(=CC=C5)C=C3

Origin of Product

United States

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